3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features both benzothiazole and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzothiazole with isothiocyanates, followed by cyclization with anthranilic acid derivatives. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole and quinazolinone derivatives.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the quinazolinone structure.
Quinazolinone derivatives: Similar core structure but different substituents on the quinazolinone ring.
Benzothiazole-2-thiol derivatives: Similar sulfur-containing heterocycle but different functional groups
Uniqueness
3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of benzothiazole and quinazolinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
880644-11-1 |
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Molecular Formula |
C15H9N3OS2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H9N3OS2/c19-13-9-5-1-2-6-10(9)16-14(20)18(13)15-17-11-7-3-4-8-12(11)21-15/h1-8H,(H,16,20) |
InChI Key |
LJKHWKLUXHYDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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